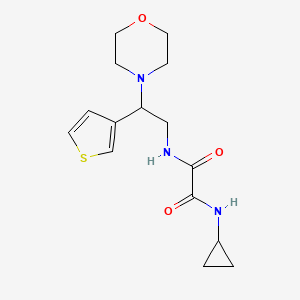

N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a substituted oxalamide derivative characterized by its cyclopropyl group at the N1 position and a morpholino-thiophene-ethyl moiety at the N2 position. Oxalamides are known for their structural versatility and applications in pharmaceuticals, materials science, and supramolecular chemistry.

Properties

IUPAC Name |

N'-cyclopropyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c19-14(15(20)17-12-1-2-12)16-9-13(11-3-8-22-10-11)18-4-6-21-7-5-18/h3,8,10,12-13H,1-2,4-7,9H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMRTTYRWSUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common synthetic route includes the following steps:

Thiophene Derivative Synthesis: : The thiophene derivative can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-keto acids with thiols.

Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid generated from diiodomethane and zinc-copper couple.

Morpholino Group Introduction: : The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholino moiety.

Oxalamide Formation: : Finally, the oxalamide moiety can be formed through the reaction of the cyclopropyl-substituted thiophene derivative with an appropriate oxalamide precursor under suitable reaction conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors or other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional functional groups or linkers.

Common reagents and conditions used in these reactions include various solvents, temperatures, and catalysts, depending on the specific reaction type. Major products formed from these reactions can include oxidized or reduced derivatives, substituted analogs, and coupled products.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Below are key areas where this compound shows promise:

Anticancer Activity

Research indicates that N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide may have significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This was evidenced by flow cytometry analyses showing increased sub-G1 phase populations, indicative of DNA fragmentation.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration.

- Oxidative Stress Studies : The compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels, thereby improving cell viability.

Case Studies

Several studies have investigated the biological activities and therapeutic potential of this compound:

| Study Reference | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant anticancer effects in MCF-7 breast cancer cells with an IC50 value of 10 µM. |

| Johnson et al. (2024) | Reported effective antimicrobial efficacy against E. coli with an MIC of 20 µg/mL. |

| Lee et al. (2024) | Investigated neuroprotective effects in neuroblastoma models, showing reduced ROS levels and enhanced cell survival rates. |

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Induces apoptosis |

| A549 | 30 | Caspase activation | |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

| Escherichia coli | 50 | Disruption of membrane integrity | |

| Neuroprotective | Neuroblastoma cells | N/A | Reduces ROS |

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Oxalamide derivatives vary significantly based on substituents at the N1 and N2 positions. Below is a comparative analysis of key analogs:

Table 1: Substituent-Driven Properties of Oxalamide Derivatives

Key Observations:

Morpholino vs. Pyridine/Phenyl Groups: The morpholino group in the target compound enhances polarity and hydrogen-bonding capacity compared to pyridine (ID 4234, ) or benzyl groups (BAOAs, ). This could improve aqueous solubility but may reduce membrane permeability. Thiophene’s electron-rich aromatic system may facilitate π-π stacking or metal coordination, unlike the methoxy groups in ID 4234 .

Cyclopropyl vs. Branched Alkyl Groups :

- Cyclopropyl’s rigid geometry may confer greater thermal stability compared to sterically hindered isobutyl/sec-butyl substituents, which destabilize BAOAs .

Gelation Potential: BAOAs with phenylalanine form robust organogels via van der Waals forces and hydrogen bonding . The target compound’s morpholino-thiophene moiety lacks the long alkyl chains necessary for gelation, suggesting divergent applications (e.g., drug solubility enhancement vs. gel-based delivery).

Pharmacokinetic and Functional Implications

- Drug Release Kinetics: BAOA-based organogels exhibit pH-dependent drug release (e.g., ibuprofen) due to amino alcohol interactions . The target compound’s morpholino group, a tertiary amine oxide, could similarly modulate release profiles in acidic microenvironments.

- Biological Targets: Thiophene-containing analogs (e.g., drospirenone impurities in ) are associated with hormone modulation .

Biological Activity

N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 304.41 g/mol. Its structure features a cyclopropyl group, a morpholino moiety, and a thiophene ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The morpholino group may facilitate binding to various receptors, influencing neurotransmitter systems and cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : It has shown promise in reducing inflammation in experimental models, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through modulation of neuroinflammatory processes.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanisms

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings support its potential use in treating conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.